molecular formula C4H7KOS2 B7782262 potassium;propan-2-yloxymethanedithioate

potassium;propan-2-yloxymethanedithioate

Cat. No.: B7782262
M. Wt: 174.3 g/mol
InChI Key: ZMWBGRXFDPJFGC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium;propan-2-yloxymethanedithioate, also known as potassium isopropylxanthate, is an organosulfur compound with the molecular formula C4H7KOS2. It is commonly used in the mining industry as a flotation agent to separate valuable minerals from ores. This compound is also utilized in organic synthesis and various chemical processes due to its unique reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium;propan-2-yloxymethanedithioate is typically synthesized by reacting carbon disulfide with isopropanol in the presence of potassium hydroxide. The reaction proceeds as follows:

CS2+C3H7OH+KOHC4H7KOS2+H2O\text{CS}_2 + \text{C}_3\text{H}_7\text{OH} + \text{KOH} \rightarrow \text{C}_4\text{H}_7\text{KOS}_2 + \text{H}_2\text{O} CS2​+C3​H7​OH+KOH→C4​H7​KOS2​+H2​O

The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product. The resulting compound is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where carbon disulfide and isopropanol are continuously fed into the system along with potassium hydroxide. The reaction mixture is stirred and maintained at a specific temperature to optimize yield. The product is then separated and purified using industrial crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Potassium;propan-2-yloxymethanedithioate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides.

    Reduction: It can be reduced to form thiols.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Alkyl halides are often used as substrates in substitution reactions.

Major Products

    Oxidation: Disulfides

    Reduction: Thiols

    Substitution: Alkyl xanthates

Scientific Research Applications

Potassium;propan-2-yloxymethanedithioate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of xanthate esters.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Widely used in the mining industry as a flotation agent to separate valuable minerals from ores.

Mechanism of Action

The mechanism of action of potassium;propan-2-yloxymethanedithioate involves its ability to form complexes with metal ions. In the mining industry, it adsorbs onto the surface of mineral particles, making them hydrophobic and allowing them to be separated from the aqueous phase through flotation. In organic synthesis, it acts as a nucleophile, participating in substitution reactions to form xanthate esters.

Comparison with Similar Compounds

Similar Compounds

  • Potassium ethylxanthate
  • Potassium butylxanthate
  • Potassium amylxanthate

Uniqueness

Potassium;propan-2-yloxymethanedithioate is unique due to its specific reactivity and stability. Compared to other xanthates, it offers a balance between hydrophobicity and reactivity, making it particularly effective in flotation processes and organic synthesis.

Properties

IUPAC Name

potassium;propan-2-yloxymethanedithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8OS2.K/c1-3(2)5-4(6)7;/h3H,1-2H3,(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWBGRXFDPJFGC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=S)[S-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=S)[S-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7KOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.